molecular formula C12H10O3S B1188976 4-hydroxy-6-methyl-3-(phenylsulfanyl)-2H-pyran-2-one

4-hydroxy-6-methyl-3-(phenylsulfanyl)-2H-pyran-2-one

Cat. No.: B1188976
M. Wt: 234.27g/mol
InChI Key: SZRWYWZYJHGAFX-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-3-(phenylsulfanyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C12H10O3S and its molecular weight is 234.27g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27g/mol

IUPAC Name

4-hydroxy-6-methyl-3-phenylsulfanylpyran-2-one

InChI

InChI=1S/C12H10O3S/c1-8-7-10(13)11(12(14)15-8)16-9-5-3-2-4-6-9/h2-7,13H,1H3

InChI Key

SZRWYWZYJHGAFX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)O1)SC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Benzenesulfenyl chloride (7.2 g., 0.050 mol) dissolved in benzene (15 ml.) was added to a rapidly stirred slurry of the monosodium salt of 4-hydroxy-6-methyl-2-pyrone (7.4 g., 0.050 mol) in benzene (110 ml.) over a period of 12 minutes. The reaction temperature was maintained at 25°-27°C. with cooling during the addition; then the reaction mixture was heated at reflux for 30 minutes. The benzene was removed by distillation in vacuo and the residue triturated with water (100 ml.) to remove the by-product sodium chloride. The crude product was removed by filtration, 10.9 g., m. 158°-163°C., 93 percent yield. A portion was recrystallized from ethanol, m. 164.5°-165.5°C. Evaporation of the aqueous filtrate to dryness in vacuo produced 2.9 g. (100 percent yield) of the by-product sodium chloride.
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7.2 g
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100%

Synthesis routes and methods III

Procedure details

Benzenesulfenyl chloride (7.2 g., 0.050 mol) dissolved in benzene (15 ml.) was added to a rapidly stirred slurry of 4-hydroxy-6-methyl-2-pyrone (6.3 g., 0.050 mol) in benzene (135 ml.). There was no apparent reaction at ambient temperature, but upon heating hydrogen chloride was evolved. After heating at reflux for 2 hours, the mixture was cooled and filtered to give 11.6 g. colorless crystals, m. 160°-162.5°C., 99 percent yield.
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7.2 g
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